2,4-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
2,4-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is an organic compound that belongs to the class of benzamides. It features a benzamide core substituted with two methoxy groups at the 2 and 4 positions and a 5-methyl-1,3,4-thiadiazol-2-yl group attached to the nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
“2,4-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” is a compound that contains a 1,3,4-thiadiazole moiety. Compounds containing the 1,3,4-thiadiazole moiety are known to possess various biological activities . .
Mode of Action
1,3,4-thiadiazole derivatives are generally known to disrupt processes related to dna replication, which allows them to inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
Compounds containing the 1,3,4-thiadiazole moiety are known to have broad-spectrum biological activities .
Result of Action
1,3,4-thiadiazole derivatives are generally known to have various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Attachment of the benzamide moiety: The 1,3,4-thiadiazole derivative is then reacted with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 2,4-dimethoxybenzoic acid or 2,4-dimethoxybenzaldehyde.
Reduction: Formation of 2,4-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,4-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2,4-dimethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide: Lacks the methyl group on the thiadiazole ring.
2,4-dimethoxy-N-(5-methyl-1,2,4-thiadiazol-3-yl)benzamide: Features a different isomer of the thiadiazole ring.
Uniqueness
2,4-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to the specific substitution pattern on the benzamide core and the presence of the 5-methyl-1,3,4-thiadiazole ring. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2,4-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-7-14-15-12(19-7)13-11(16)9-5-4-8(17-2)6-10(9)18-3/h4-6H,1-3H3,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNMQXPNZFTWNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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